1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one
Description
This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted with a 4-chlorobenzenesulfonyl group at the 4-position and a 4-methylphenoxy ethanone moiety at the 8-position. Its molecular formula is C23H25ClN2O5S, with a molecular weight of 478.99 g/mol (assuming similarity to G499-0149 in ).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-17-2-6-19(7-3-17)29-16-21(26)24-12-10-22(11-13-24)25(14-15-30-22)31(27,28)20-8-4-18(23)5-9-20/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGLLWOSDOPVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the chlorobenzenesulfonyl group via sulfonylation.
- Attachment of the methylphenoxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
G499-0149 ()
- Structure : 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one.
- Key Differences: The ethoxy group (-OCH2CH3) replaces the 4-methylphenoxy (-OCH2C6H4CH3) group.
- Impact: Molecular Weight: 478.99 vs. target compound (similar). logP: 3.326 (higher than G499-0289 due to ethoxy’s lipophilicity). Solubility: Ethoxy may reduce aqueous solubility compared to methylphenoxy.
G499-0289 ()
- Structure : 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one.
- Key Differences: Sulfonyl substituent: 4-Fluoro-3-methylphenyl vs. 4-chlorophenyl. Ethanone group: 2,2-dimethylpropan-1-one vs. 2-(4-methylphenoxy)ethan-1-one.
- Impact :
G499-0122 ()
- Structure: 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one.
- Key Differences: Phenoxy group (-OC6H5) vs. 4-methylphenoxy.
- Impact :
Variations in the Spiro Core and Functional Groups
CID 3077248 ()
- Structure : 8-[2-(4-Chlorophenyl)ethyl]-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
- Key Differences :
- Spiro core: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one vs. 1-oxa-4,8-diazaspiro[4.5]decane.
- Substituents: Methylene and phenyl groups introduce conformational rigidity.
- Impact :
Compound 25 ()
- Structure : (5S,6S)-4-(3,4-Dimethoxyphenyl)sulfonyl-6-fluoro-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide.
- Key Differences: Carboxamide (-CONH2) replaces ethanone. 3,4-Dimethoxyphenylsulfonyl vs. 4-chlorobenzenesulfonyl.
- Impact :
Physicochemical and Pharmacokinetic Properties
Trends :
- Lipophilicity : Chloro and methyl groups increase logP; fluorine and ethoxy reduce it.
- Solubility : Larger polar surface areas (e.g., 62 Ų in G499-0149) correlate with lower membrane permeability.
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